(R)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine
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Overview
Description
®-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom at the para position and a methyl group at the meta position on the benzene ring, along with a methoxy group attached to the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzaldehyde and methoxyethylamine.
Reductive Amination: The aldehyde group of 4-fluoro-3-methylbenzaldehyde is reacted with methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate imine, which is subsequently reduced to the desired amine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ®-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as hydroxide or amine groups replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
®-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Fluoro-3-methylphenyl)-2-ethanamine: Lacks the methoxy group.
®-1-(4-Fluoro-3-methylphenyl)-2-methoxypropylamine: Contains an additional carbon in the alkyl chain.
®-1-(4-Fluoro-3-methylphenyl)-2-methoxybutylamine: Contains two additional carbons in the alkyl chain.
Uniqueness
®-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine is unique due to the presence of both the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-3-methylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14FNO/c1-7-5-8(3-4-9(7)11)10(12)6-13-2/h3-5,10H,6,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
LFVYNDHTLCGHAE-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](COC)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(COC)N)F |
Origin of Product |
United States |
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